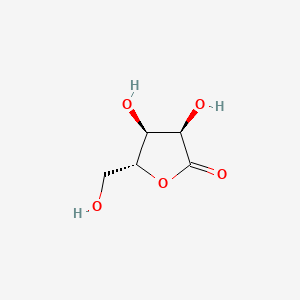

D-Ribono-1,4-lactone

Übersicht

Beschreibung

D-Ribono-1,4-lactone: is a five-membered lactone derived from D-ribonic acid. It is a carbohydrate-based compound that plays a crucial role in various biochemical processes and synthetic applications. This compound is known for its significance in the synthesis of nucleoside analogues, which are essential in antiviral and anticancer therapies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Benzylidene Protection Method: D-Ribono-1,4-lactone can be synthesized by treating this compound with benzaldehyde and aqueous concentrated hydrochloric acid at room temperature overnight.

Isopropylidene Derivative Method: Another method involves the reaction of this compound with acetone, catalyzed by concentrated or dilute mineral acid or anhydrous copper sulfate.

Industrial Production Methods: Industrial production of this compound typically involves the selective anomeric oxidation of unprotected aldoses with bromine or the dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor .

Analyse Chemischer Reaktionen

Regioselective Acylation

Lipase-catalyzed acylation of D-ribono-1,4-lactone enables precise functionalization of its hydroxyl groups. Candida antarctica lipase B (CAL-B) exhibits exceptional regioselectivity for the primary hydroxyl group at position 5:

| Acyl Donor | Enzyme | Solvent | Yield (%) | Selectivity (5-O vs. others) | Source |

|---|---|---|---|---|---|

| Vinyl acetate | CAL-B (10 mg) | Anhydrous CH₃CN | >99 | >99:1 | |

| Vinyl propionate | CAL-B | Toluene | 85 | 95:5 | |

| Vinyl butyrate | PSL-C | THF | 72 | 80:20 |

Key Findings :

-

CAL-B achieves >99% conversion to 5-O-acetyl-d-ribono-1,4-lactone under optimized conditions (24 h, 35°C) .

-

Competing byproducts include 3-O-acetyl and diacetylated derivatives when using less selective lipases like Burkholderia cepacia .

-

The enzyme retains activity after recycling, making it suitable for industrial-scale processes .

Acid-Catalyzed Protection (HCl)

-

Reactants : Benzaldehyde, HCl (0.9 mL)

-

Product : 3,4-O-(R)-benzylidene-D-ribono-1,5-lactone

-

Mechanism : Forms a six-membered 1,3-dioxane ring via C3 and C4 hydroxyl groups .

ZnCl₂-Catalyzed Protection

-

Reactants : Benzaldehyde, ZnCl₂ (0.90 g)

-

Products :

-

Note : Competing ring contraction to 1,5-lactone occurs under acidic conditions .

Degradation to D-Erythrono-1,4-lactone

Controlled degradation eliminates the C5 carbon, yielding a four-carbon lactone:

-

Product : D-Erythrono-1,4-lactone

-

Application : Provides a pathway to synthesize C4 chiral intermediates from ribose .

Isopropylidene Derivative Formation

Reaction with acetone under acid catalysis produces stable ketals:

| Catalyst | Product | Yield (%) | Application | Source |

|---|---|---|---|---|

| H₂SO₄ | 2,3-O-isopropylidene derivative | 75 | Precursor for 5-O-methylation | |

| CuSO₄ | 2,3-O-isopropylidene derivative | 68 | Tosylation and reduction steps |

Structural Confirmation : X-ray crystallography confirms the lactone ring adopts an envelope conformation (C3 out-of-plane) in acylated derivatives .

Methylation and Tosylation

The 5-hydroxyl group undergoes selective modification after protection:

-

5-O-Methylation : Uses CH₃I/Ag₂O on 2,3-O-isopropylidene derivative (yield: 70%) .

-

5-Deoxy Derivative : Achieved via tosylation followed by LiAlH₄ reduction (yield: 65%) .

Competitive Side Reactions

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

D-Ribono-1,4-lactone serves as a crucial building block in the synthesis of various organic compounds. Its applications include:

- Synthesis of C-Nucleosides : this compound is used to synthesize C-nucleosides, where the sugar is linked to the nucleobase through a carbon atom instead of the usual glycosidic bond. This modification enhances the stability and biological activity of nucleosides, making them valuable in antiviral therapies. For instance, Remdesivir, an antiviral drug used to treat COVID-19, is derived from this compound.

- Acylation Reactions : Research has shown that lipases can catalyze regioselective acylation reactions involving this compound. For example, using Candida antarctica lipase B (CAL-B), researchers achieved over 99% conversion into 5-acetyl-D-ribono-1,4-lactone, demonstrating its utility in producing specific derivatives with high selectivity .

| Application | Description |

|---|---|

| C-Nucleoside Synthesis | Key precursor for antiviral nucleosides like Remdesivir |

| Acylation Reactions | Catalyzed by lipases for regioselective product formation |

Biochemical Research

This compound also plays a significant role in biochemical research:

- Metabolic Pathways : It is involved in several metabolic pathways related to carbohydrate metabolism. Although typically not detectable in human biofluids, it has been found in the urine of patients with neuroblastoma, indicating its potential as a biomarker .

- Enzyme Interactions : The compound interacts with various enzymes and influences cellular processes such as gene expression and cell signaling pathways. Its role as an intermediate in metabolic reactions highlights its importance in understanding carbohydrate chemistry.

Case Studies

Several studies illustrate the diverse applications of this compound:

- Synthesis of 5-Thio-D-Ribopyranose : A study demonstrated two different approaches to synthesize 5-thio-D-ribopyranose from this compound with yields ranging from 46% to 57%. This illustrates the compound's utility in producing modified sugars that have potential therapeutic applications .

- Protecting Group Strategies : Research on protecting group strategies for this compound has clarified its use in synthesizing C-purine nucleoside analogues. These studies emphasize optimizing synthetic routes to enhance yields and minimize side reactions .

Wirkmechanismus

D-Ribono-1,4-lactone exerts its effects primarily through its role as a precursor in the synthesis of nucleoside analogues. These analogues interfere with nucleic acid metabolism, inhibiting viral replication and cancer cell growth . The compound targets enzymes involved in nucleic acid synthesis and metabolism, disrupting the replication process of viruses and cancer cells .

Vergleich Mit ähnlichen Verbindungen

D-Glucono-1,5-lactone: Another carbohydrate-based lactone used in similar synthetic applications.

L-Galactono-1,4-lactone: Used in the synthesis of vitamin C and other bioactive compounds.

D-Arabinono-1,4-lactone: An enzyme substrate in various biochemical reactions.

Uniqueness: D-Ribono-1,4-lactone is unique due to its specific role in the synthesis of C-nucleosides, which are essential for antiviral and anticancer therapies . Its ability to form stable derivatives with protecting groups like benzylidene and isopropylidene makes it a valuable intermediate in organic synthesis .

Biologische Aktivität

D-Ribono-1,4-lactone is a five-membered cyclic sugar lactone that serves as an important intermediate in the synthesis of various bioactive compounds, particularly nucleoside analogues. Its biological activity and relevance in medicinal chemistry have garnered significant interest in recent years, especially in the context of antiviral drug development.

This compound (CHO) is characterized by its five-membered ring structure, which includes a lactone functional group. This compound can exist in different forms depending on the substituents attached to it, influencing its reactivity and biological properties. The lactone form is crucial for its role as a building block in synthesizing nucleosides and other derivatives.

Antiviral Properties

Recent studies have highlighted the potential of this compound in the synthesis of C-nucleosides, which have been shown to exhibit antiviral activity. For instance, the synthesis of C-purine nucleoside analogues using this compound as a precursor has been explored extensively. These analogues mimic natural nucleosides and can inhibit viral replication, making them valuable in treating viral infections including COVID-19 .

Synthesis of Derivatives

This compound serves as a versatile precursor for various derivatives that possess biological activity:

- 5-Thio-D-ribopyranose : Synthesized from this compound through two different approaches, achieving overall yields of 46-57% .

- C-Nucleosides : The compound is integral in producing C-nucleosides that are structurally similar to natural nucleotides but offer enhanced stability and bioactivity against certain viruses .

Case Studies and Research Findings

Several studies have investigated the synthetic routes and biological implications of this compound:

- Synthetic Routes : A high-yielding diastereoselective synthesis method has been developed for this compound from L-gulonolactone using protecting groups to enhance yield and selectivity. This method allows for the efficient production of various derivatives necessary for further biological testing .

- Mechanistic Studies : Research has focused on understanding the mechanistic pathways involved in the reactions of this compound with different reagents. For example, studies utilizing NMR spectroscopy have provided insights into the structural dynamics during the synthesis of nucleoside analogues .

Table 1: Yields and Diastereoselectivity in Synthesis

| Protecting Group | Overall Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|

| Benzyl | 31 | 80:20 |

| TBDMS | 44 | 94:6 |

| TBDPS | 38 | 94:6 |

This table summarizes the efficiency of different protecting groups used during the synthesis of this compound derivatives.

Eigenschaften

IUPAC Name |

(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOKHACJLGPRHD-BXXZVTAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H](C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347750 | |

| Record name | D-Ribono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ribonolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5336-08-3, 3327-63-7 | |

| Record name | (+)-Ribonolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5336-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribono-1,4-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3327-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribonolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003327637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribonolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ribono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-ribono-1,4-lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIBONOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64E63NC231 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ribonolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

83 - 85 °C | |

| Record name | Ribonolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.